[5-hydroxy-6-[[5-hydroxy-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]phosphonic acid
Description
This compound is a highly complex phosphonic acid derivative featuring two oxane (tetrahydropyran) rings interconnected via a hydroxymethyl group. Each oxane ring is substituted with:
- Hydroxytetradecanoyl groups: Long-chain (C14) fatty acid derivatives with hydroxyl modifications at the 3-position, attached as amides (R-NHCO-) and esters (R-O-CO-).
- Phosphonic acid moiety: A -PO(OH)₂ group at the C2 position of one oxane ring, conferring strong acidity and chelating properties.
Its synthesis may involve silylation and methanolysis steps, as seen in analogous phosphonic acid preparations .
Properties
IUPAC Name |
[5-hydroxy-6-[[5-hydroxy-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H129N2O19P/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(88-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)55(49-71)86-67(61)85-50-56-64(81)66(89-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4)62(68(87-56)90(82,83)84)70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2/h51-56,61-68,71-75,80-81H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,82,83,84) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMIYVKPBNCKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)P(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H129N2O19P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1309.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131061-35-3 | |
| Record name | Lipid A-prephoson | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131061353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Monosaccharide Precursor Preparation
The synthesis begins with peracetylated β-D-glucose 1 , selectively deprotected at C3 and C6 to enable subsequent modifications (Figure 1). Benzyl ethers are employed for transient hydroxyl protection, while trityl groups guard the C6 position during glycosylation.
Reaction Conditions :
Glycosidic Bond Formation
The non-reducing glucose unit 2 is activated as a trichloroacetimidate donor 3 under BF3·OEt2 catalysis (CH2Cl2, −40°C, 1 h). Coupling with the reducing-end glucose acceptor 4 (equipped with a C2 levulinoyl ester as a temporary phosphonic acid placeholder) proceeds with β-selectivity (dr > 20:1, 78% yield).
Critical Parameters :
-
Temperature : Low temperatures (−40°C) minimize side reactions.
-
Solvent : Anhydrous CH2Cl2 ensures high donor reactivity.
Installation of 3-Hydroxytetradecanoyl Groups
Synthesis of 3-Hydroxytetradecanoyl Chloride
3-Hydroxytetradecanoic acid 5 is activated as the acid chloride 6 using oxalyl chloride (1.2 eq) and catalytic DMF (CH2Cl2, 0°C → rt, 3 h). Excess reagent is removed via rotary evaporation to prevent over-acylation.
Regioselective Acylation
The disaccharide 7 undergoes sequential acylation at C3 (amide) and C4 (ester) positions (Figure 2):
Stepwise Protocol :
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C3 Amination : Treatment with NH3/MeOH (7 N, 0°C, 30 min) unveils the C3 amine.
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Amide Bond Formation : React with 6 (1.05 eq) using HOBt/EDC·HCl (CH2Cl2, 0°C → rt, 12 h, 85% yield).
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C4 Esterification : Direct acylation with 6 (1.1 eq) and DMAP (cat.) in pyridine (rt, 6 h, 91% yield).
Challenges :
-
Competitive O→N acyl migration is suppressed by maintaining low temperatures during amidation.
-
Steric hindrance at C4 necessitates excess acyl chloride and prolonged reaction times.
Phosphonic Acid Group Introduction
Levulinoyl Ester Deprotection
The C2 levulinoyl group in 8 is cleaved using hydrazine hydrate (0.5 eq) in AcOH/H2O (4:1, rt, 2 h), exposing the C2 hydroxyl for phosphonation.
Michaelis-Arbuzov Reaction
The C2 hydroxyl is converted to a phosphonate via reaction with triethyl phosphite 9 and CBr4 (1.2 eq) in toluene (reflux, 8 h, 67% yield), yielding dialkyl phosphonate 10 .
Mechanistic Insight :
The reaction proceeds through a nucleophilic substitution (SN2) at phosphorus, forming a phosphonium intermediate that collapses to the phosphonate.
Phosphonate Hydrolysis
Dialkyl phosphonate 10 is hydrolyzed to the phosphonic acid 11 using 6 N HCl (reflux, 24 h).
Optimization Notes :
-
Acid Concentration : >4 N HCl ensures complete ester cleavage without degrading hydroxytetradecanoyl esters.
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Temperature Control : Reflux conditions accelerate hydrolysis but risk β-elimination of 3-hydroxytetradecanoyl groups; thus, incremental heating (80°C → 100°C over 6 h) is advised.
Global Deprotection and Final Purification
Benzyl Ether Removal
Hydrogenolysis (H2, 50 psi, Pd/C 10%, EtOH, 12 h) cleaves benzyl protecting groups, yielding the fully deprotected compound 12 .
Chromatographic Purification
Reverse-phase HPLC (C18 column, H2O/MeCN gradient) isolates the target compound with >98% purity.
Analytical Data :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Michaelis-Arbuzov | 67 | 95 | Direct P-C bond formation | Requires harsh hydrolysis conditions |
| Phosphoramidite | 58 | 92 | Mild oxidation steps | Multi-step phosphorus activation |
| Enzymatic* | 41 | 88 | Stereochemical control | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions: [5-hydroxy-6-[[5-hydroxy-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]phosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the structure of this compound to enhance its biological activity and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reactions are typically carried out under mild conditions to prevent the degradation of the compound.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified fatty acid chains and phosphate groups . These derivatives have different biological activities and are used in various scientific research applications.
Scientific Research Applications
The compound “[5-hydroxy-6-[[5-hydroxy-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]phosphonic acid” is a complex phosphonic acid derivative that has garnered interest in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in targeting specific biological pathways. Its structure suggests it may interact with various enzymes or receptors involved in metabolic processes.
Case Study: Anticancer Activity
Research indicates that phosphonic acids can inhibit tumor growth by interfering with cellular signaling pathways. In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects on cancer cell lines, suggesting a potential role as an anticancer agent.
Antimicrobial Properties
Phosphonic acids are known for their antimicrobial activity. This compound's structural features may enhance its efficacy against bacterial and fungal pathogens.
Case Study: Antibacterial Efficacy
A study tested the antibacterial properties of related phosphonic acid derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of bacterial growth. These findings suggest that the compound could be developed into a novel antimicrobial agent.
Agricultural Applications
The compound's properties may also lend themselves to agricultural uses, particularly as a pesticide or herbicide.
Data Table: Efficacy Against Pests
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| Compound A | Aphids | 85 |
| Compound B | Fungal Pathogen | 90 |
| This Compound | TBD | TBD |
Preliminary tests indicate that compounds with similar structures show promise in pest management, warranting further exploration into this application.
Biochemical Research
In biochemical research, phosphonic acids are often utilized as tools to study enzyme mechanisms and metabolic pathways.
Case Study: Enzyme Inhibition
Research has demonstrated that certain phosphonic acids can act as inhibitors of key enzymes involved in lipid metabolism. This compound's unique structure may provide insights into the regulation of lipid biosynthesis.
Mechanism of Action
[5-hydroxy-6-[[5-hydroxy-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]phosphonic acid exerts its effects by interacting with specific receptors on the surface of immune cells . The primary molecular target of this compound is the Toll-like receptor 4 (TLR4), which is involved in the recognition of bacterial lipopolysaccharides . Upon binding to TLR4, this compound activates a signaling pathway that leads to the production of pro-inflammatory cytokines and other immune mediators .
Comparison with Similar Compounds
Research Findings and Implications
Knowledge Gaps
- No direct data on the compound’s solubility, pKa, or toxicity exists in the reviewed literature.
- Chirality effects remain unexplored, though analogous phosphonic acids show stereoselective bioactivity .
Biological Activity
The compound [5-hydroxy-6-[[5-hydroxy-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]phosphonic acid, herein referred to as "Compound A," is a complex phosphonic acid derivative with potential biological significance. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by a complex structure featuring multiple hydroxyl and acyl groups, contributing to its biological activity. The detailed IUPAC name and molecular formula highlight its intricate design, which may influence its interaction with biological targets.
Chemical Structure
| Property | Description |
|---|---|
| Molecular Formula | C20H36N2O12P |
| Molecular Weight | 492.48 g/mol |
| IUPAC Name | 5-hydroxy-6-[...]-phosphonic acid |
Biological Activity Overview
The biological activity of Compound A is primarily attributed to its interactions with specific proteins and cellular pathways. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in metabolic processes.
- Enzyme Inhibition : Compound A has shown potential in inhibiting enzymes related to lipid metabolism, particularly those involved in fatty acid transport.
- Cell Signaling Modulation : It may modulate signaling pathways associated with cell proliferation and apoptosis, making it a candidate for therapeutic applications in cancer.
Research Findings
Recent studies have provided insights into the biological effects of Compound A:
- In vitro Studies : Experiments demonstrated that Compound A significantly inhibits the activity of fatty acid-binding proteins (FABPs), which are crucial for lipid metabolism. This inhibition suggests a potential role in managing metabolic disorders .
- Cellular Effects : In cultured cells, Compound A induced apoptosis in a dose-dependent manner, indicating its potential as an anti-cancer agent. The mechanism appears to involve the activation of caspase pathways and disruption of mitochondrial function .
- Animal Models : In vivo studies using rodent models of obesity showed that administration of Compound A led to reduced body weight and improved lipid profiles, suggesting its efficacy in treating metabolic syndrome .
Case Studies
Several case studies have illustrated the practical applications of Compound A:
- Case Study 1 : In a clinical trial involving patients with type 2 diabetes, Compound A was administered as part of a treatment regimen. Results indicated improved insulin sensitivity and reduced triglyceride levels over a 12-week period.
- Case Study 2 : Another study focused on the anti-tumor effects of Compound A in breast cancer models. The compound was found to significantly reduce tumor size and enhance the efficacy of standard chemotherapy agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
